molecular formula C10H12N2O3 B2422167 N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide CAS No. 1147658-34-1

N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide

Cat. No.: B2422167
CAS No.: 1147658-34-1
M. Wt: 208.217
InChI Key: MYQOETKNJQIOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide is a compound that belongs to the class of amides, specifically those containing a pyridine ring. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyridine ring and the dioxane moiety in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under different conditions. For instance, the compound can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the oxidative amidation of methylarenes using TBHP in decane .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the development of green chemistry approaches, such as the use of heterogeneous catalysts and solvent-free conditions, is being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogens (Cl2, Br2), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N-(pyridin-2-yl)-1,4-dioxane-2-carboxylic acid, while reduction could produce N-(pyridin-2-yl)-1,4-dioxane-2-methanol.

Scientific Research Applications

N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pyridine ring and dioxane moiety contribute to the compound’s ability to form stable complexes with target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyridine ring and dioxane moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

N-pyridin-2-yl-1,4-dioxane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(8-7-14-5-6-15-8)12-9-3-1-2-4-11-9/h1-4,8H,5-7H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQOETKNJQIOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.